molecular formula C9H12ClN5 B6195266 methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride CAS No. 2680530-23-6

methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B6195266
CAS No.: 2680530-23-6
M. Wt: 225.7
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Description

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamine moiety, leading to the formation of imines or nitriles under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it into an amine or other reduced forms under the influence of reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of tetrazole-containing molecules with biological targets. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other metal-dependent biological processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in the design of new drugs. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids and other functional groups, making it a valuable scaffold in drug design.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The tetrazole ring can act as a bioisostere, mimicking the behavior of other functional groups and thereby influencing the activity of enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: Similar in structure but lacks the phenyl group, making it less versatile in terms of chemical reactivity and applications.

    Benzylamine: Contains a phenyl group and an amine group but lacks the tetrazole ring, resulting in different chemical properties and reactivity.

    Tetrazole: The parent compound of the tetrazole ring, used in various chemical syntheses but without the additional functional groups present in methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride.

Uniqueness

This compound is unique due to the combination of the tetrazole ring, phenyl group, and methylamine moiety. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2680530-23-6

Molecular Formula

C9H12ClN5

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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